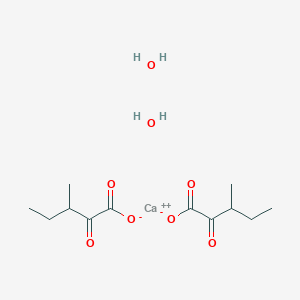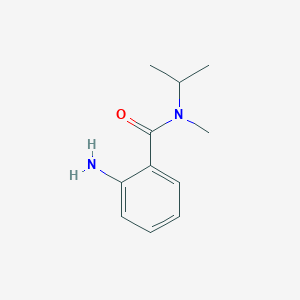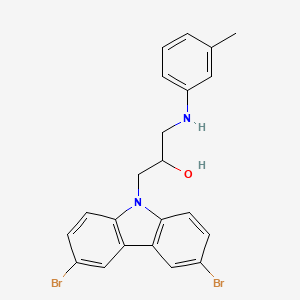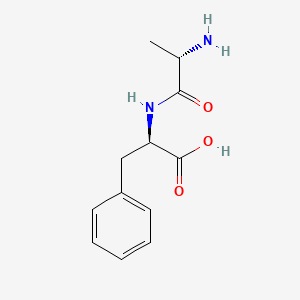![molecular formula C22H22N2O2 B3258536 N-(3-aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide CAS No. 305851-23-4](/img/structure/B3258536.png)
N-(3-aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide
Übersicht
Beschreibung
N-(3-aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide, also known as AM404, is a compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s and has since been the subject of numerous scientific investigations. Additionally, this paper will list as many future directions as possible for the further study of AM404.
Wirkmechanismus
N-(3-aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide exerts its effects through multiple mechanisms of action. One of the primary mechanisms is the inhibition of anandamide uptake, which leads to increased levels of anandamide and activation of cannabinoid receptors. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which can protect neurons from damage caused by oxidative stress and inflammation. This compound has also been shown to activate TRPV1 channels, which are involved in pain sensation and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In pain management, this compound has been shown to reduce pain perception and increase pain tolerance. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and inflammation. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which can reduce inflammation and oxidative stress in various tissues. In cancer treatment, this compound has been shown to induce cell death in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide for lab experiments is its ability to inhibit anandamide uptake, which can be used to study the role of anandamide in various physiological processes. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which can be used to study the effects of oxidative stress and inflammation in various tissues. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the further study of N-(3-aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide. One area of research is the development of more efficient synthesis methods to increase the yield of this compound. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications. Furthermore, the effects of this compound on different types of cancer cells and the potential use of this compound in combination with other cancer treatments should be investigated. Finally, the development of more soluble forms of this compound could improve its potential for therapeutic use.
Wissenschaftliche Forschungsanwendungen
N-(3-aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide has been studied for its potential therapeutic applications in various fields, including pain management, neuroprotection, and cancer treatment. In pain management, this compound has been shown to inhibit the uptake of anandamide, an endocannabinoid that plays a role in pain sensation. This inhibition results in increased levels of anandamide, which can activate cannabinoid receptors and reduce pain perception. In neuroprotection, this compound has been shown to have antioxidant and anti-inflammatory properties, which can protect neurons from damage caused by oxidative stress and inflammation. In cancer treatment, this compound has been shown to induce cell death in cancer cells and inhibit tumor growth.
Eigenschaften
IUPAC Name |
N-(3-aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-16-6-10-18(11-7-16)22(25)24(20-5-3-4-19(23)14-20)15-17-8-12-21(26-2)13-9-17/h3-14H,15,23H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSSSILCYRIIKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)OC)C3=CC=CC(=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901176015 | |
| Record name | N-(3-Aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901176015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
305851-23-4 | |
| Record name | N-(3-Aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305851-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901176015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methylbenzo[d]thiazole](/img/structure/B3258459.png)

![7-hydroxy-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B3258483.png)
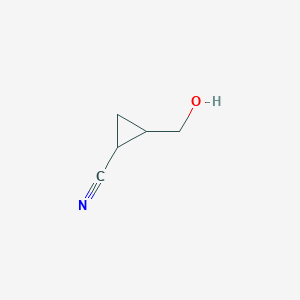
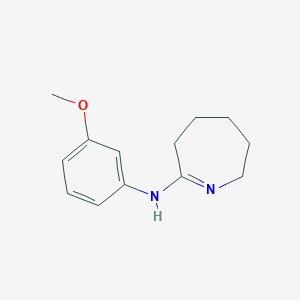
![5-tert-butyl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B3258511.png)

![Spiro[3.3]heptane-2,6-diamine](/img/structure/B3258516.png)
![2-[(5-Bromo-2-nitrophenyl)(methyl)amino]acetic acid](/img/structure/B3258522.png)
